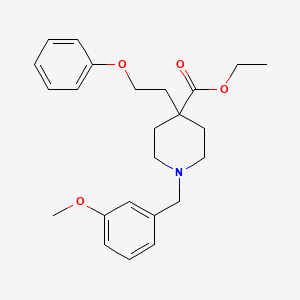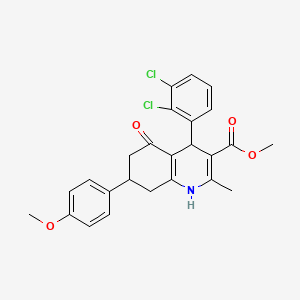![molecular formula C21H27N5O3 B5154383 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine, also known as CTMP, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of piperazine derivatives and has been found to have stimulant effects on the central nervous system. The purpose of
作用機序
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in the stimulation of the central nervous system and increased energy levels.
Biochemical and Physiological Effects
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
実験室実験の利点と制限
One advantage of using 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine in lab experiments is that it is a relatively new substance, which means that there is still much to be learned about its effects on the body. This makes it an interesting substance to study, as researchers can discover new information that may lead to the development of new treatments for a variety of conditions. However, one limitation of using 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine in lab experiments is that it is a psychoactive substance, which means that it can be dangerous if not used properly. Researchers must take precautions to ensure that they are using the substance safely and responsibly.
将来の方向性
There are many potential future directions for research on 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine. One area of interest is the development of new treatments for ADHD and narcolepsy. 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine has been found to be effective in animal studies, and further research could lead to the development of new medications for these conditions. Another area of interest is the development of new psychoactive substances that have less harmful effects on the body than traditional stimulants like amphetamines and cocaine. 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine may be a promising candidate for this type of research, as it has been found to have stimulant effects without some of the harmful side effects associated with traditional stimulants. Finally, researchers may be interested in studying the long-term effects of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine use on the body, as there is still much to be learned about how this substance affects the brain and other organs over time.
Conclusion
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine is a novel psychoactive substance that has gained popularity in recent years. It has been found to have stimulant effects on the central nervous system and has been used in scientific research to study its effects on the body. 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. It has been found to increase heart rate, blood pressure, and body temperature, and to increase alertness, focus, and motivation. While there are some limitations to using 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine in lab experiments, there are many potential future directions for research on this substance, including the development of new treatments for ADHD and narcolepsy, the development of new psychoactive substances, and the study of the long-term effects of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine use on the body.
合成法
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine can be synthesized by reacting 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by reaction with piperazine in the presence of N,N-dimethylformamide. The resulting product is then purified by column chromatography to obtain 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine in its pure form.
科学的研究の応用
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant effects similar to those of amphetamines and cocaine. 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine has also been used in animal studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
[4-(1-cyclohexyltriazole-4-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-18-9-7-16(8-10-18)20(27)24-11-13-25(14-12-24)21(28)19-15-26(23-22-19)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPPBMMZAKBONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(N=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)

![4-(4-fluorobenzyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5154322.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5154330.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)


![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)